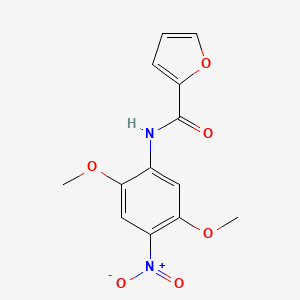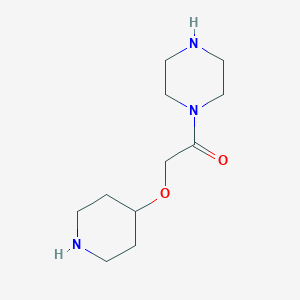![molecular formula C10H10N2O B15053196 5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B15053196.png)
5'-Aminospiro[cyclopropane-1,1'-isoindolin]-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isoindolinone derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve solvents like dichloromethane and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 7’-Aminospiro[cyclopropane-1,3’-indoline]
- 5’-Aminospiro[cyclopropane-1,3’-indolin]-2’-one
Uniqueness
5’-Aminospiro[cyclopropane-1,1’-isoindolin]-3’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-aminospiro[2H-isoindole-3,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C10H10N2O/c11-6-1-2-8-7(5-6)9(13)12-10(8)3-4-10/h1-2,5H,3-4,11H2,(H,12,13) |
InChI Key |
IKLWUYOJBNIUHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)N)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15053115.png)
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)

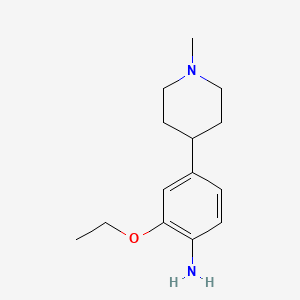
![6-Methyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B15053127.png)

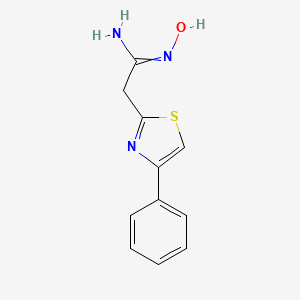
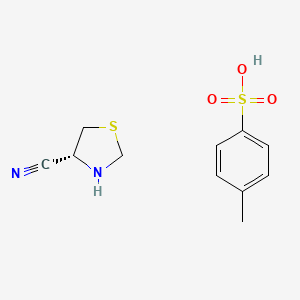
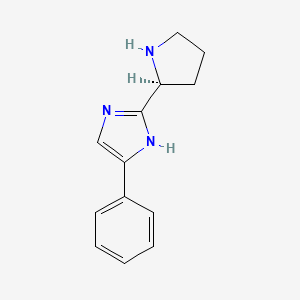
![Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B15053159.png)
![Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B15053162.png)
